![molecular formula C22H21N3O3S2 B2370718 N-[3-[3-(4-methylphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide CAS No. 851718-48-4](/img/structure/B2370718.png)

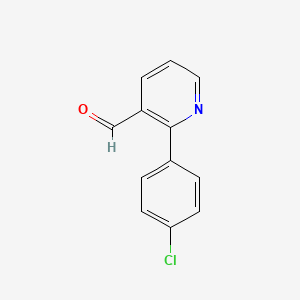

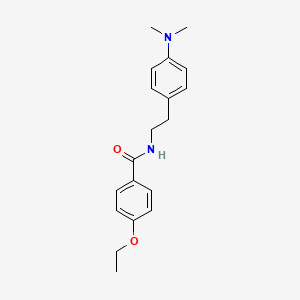

N-[3-[3-(4-methylphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[3-[3-(4-methylphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide is a useful research compound. Its molecular formula is C22H21N3O3S2 and its molecular weight is 439.55. The purity is usually 95%.

BenchChem offers high-quality N-[3-[3-(4-methylphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-[3-(4-methylphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Chemical Properties

Structural Studies : The compound's structure has been analyzed through X-ray powder diffraction, revealing insights into its molecular geometry and intermolecular interactions. Studies like those by Dey et al. (2015) and others offer detailed analyses of the crystal structures and the nature of hydrogen bonds and other interactions in similar derivatives (Dey, Ghosh, Mareddy, Anireddy, Pal, & Mukherjee, 2015).

Reactivity and Synthesis : Research has explored the reactivity of this compound and its derivatives in various chemical contexts. For instance, Aizina et al. (2012) demonstrated the high reactivity of a related compound in alkylation reactions, highlighting its potential in synthetic chemistry applications (Aizina, Levkovskaya, & Rozentsveig, 2012).

Interaction Studies

Interaction with Other Chemicals : Studies like that of Raphael et al. (2015) investigated the interaction of methyl acetate with aqueous solutions of quinoxaline derivatives, including a compound similar to the one . These studies are crucial for understanding the solute-solvent interactions and could have implications in pharmaceutical and chemical engineering fields (Raphael, Bahadur, & Ebenso, 2015).

Corrosion Inhibition : The compound has been studied for its role in corrosion inhibition, particularly in protecting metals like mild steel in corrosive environments. Olasunkanmi et al. (2016) investigated the adsorption characteristics and inhibition efficiency of similar compounds, providing insights into their practical applications in industrial settings (Olasunkanmi, Olasunkanmi, Obot, & Ebenso, 2016).

Conformational and Interaction Analysis

Molecular Conformation Studies : Research like that by Karabacak et al. (2010) used quantum chemical methods to investigate the molecular conformation, NMR chemical shifts, and vibrational transitions of similar compounds. Such studies are crucial for understanding the fundamental properties and potential applications of these compounds in various scientific fields (Karabacak, Cinar, & Kurt, 2010).

Computational Studies on Interaction and Binding : Theoretical studies, such as those involving computational chemistry, provide insights into the molecular interactions and binding properties of this compound. This is crucial for its potential applications in fields like drug design and material science.

Future Directions

Thiophene derivatives, such as the compound , have been the subject of extensive research due to their diverse biological activities . Future research could focus on exploring the therapeutic potential of these compounds and developing new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name |

N-[3-[3-(4-methylphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O3S2/c1-15-8-10-16(11-9-15)20-14-19(23-25(20)22(26)21-7-4-12-29-21)17-5-3-6-18(13-17)24-30(2,27)28/h3-13,20,24H,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWHYWZPFCICERJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=CS3)C4=CC(=CC=C4)NS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-[3-(4-methylphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2370646.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2370647.png)

![4-(azepane-1-sulfonyl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2370649.png)

![[2-(2-Ethyl-6-methylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2370650.png)

![N-{5-[(4-chlorophenyl)sulfonyl]-4-[(3-methoxyphenyl)sulfanyl]-2-pyrimidinyl}-N,N-dimethylamine](/img/structure/B2370654.png)

![3-(4-fluorobenzyl)-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)